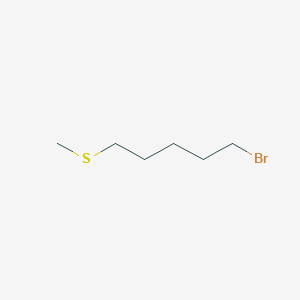
1-Bromo-5-(methylsulfanyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-(methylsulfanyl)pentane is an organic compound with the molecular formula C6H13BrS It is a brominated alkane with a methylsulfanyl group attached to the fifth carbon of the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-5-(methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the bromination of 5-(methylsulfanyl)pentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized pentane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like tert-butanol.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products
Nucleophilic Substitution: Hydroxypentane, cyanopentane, or aminopentane derivatives.
Elimination Reactions: Pentene isomers.
Oxidation: Sulfoxide or sulfone derivatives of the original compound.
Applications De Recherche Scientifique
1-Bromo-5-(methylsulfanyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce bromine and methylsulfanyl functionalities into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the synthesis of functional materials, such as polymers and surfactants, with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-(methylsulfanyl)pentane in chemical reactions involves the reactivity of the bromine atom and the methylsulfanyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of sulfoxides and sulfones, which can further participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
1-Bromo-5-(methylsulfanyl)pentane can be compared with other brominated alkanes and sulfanyl-substituted alkanes:
1-Bromohexane: Similar in structure but lacks the methylsulfanyl group, making it less versatile in oxidation reactions.
5-Bromo-1-pentene: Contains a double bond, making it more reactive in addition reactions but less stable than this compound.
1-Chloro-5-(methylsulfanyl)pentane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
This compound stands out due to the presence of both bromine and methylsulfanyl groups, offering unique reactivity and versatility in various chemical transformations.
Propriétés
Formule moléculaire |
C6H13BrS |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
1-bromo-5-methylsulfanylpentane |
InChI |
InChI=1S/C6H13BrS/c1-8-6-4-2-3-5-7/h2-6H2,1H3 |
Clé InChI |
UQTUVABHINBKFZ-UHFFFAOYSA-N |
SMILES canonique |
CSCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


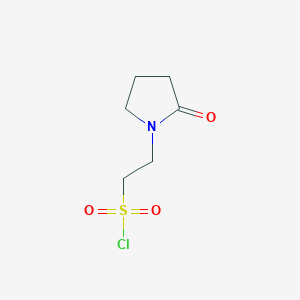
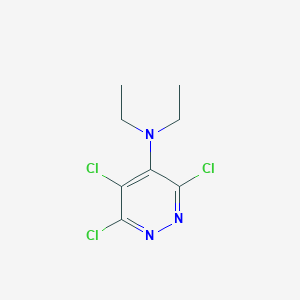
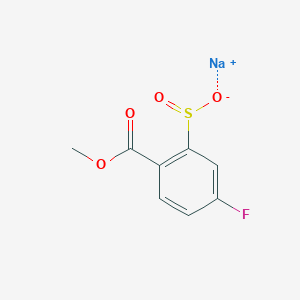
![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)

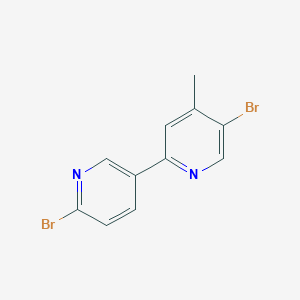
![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
![N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13181505.png)
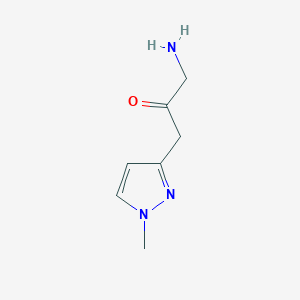
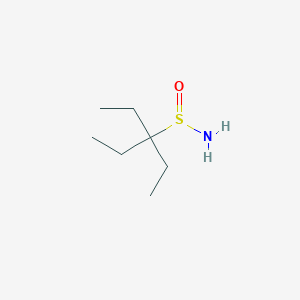
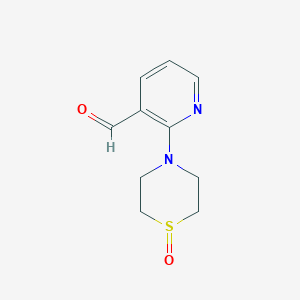
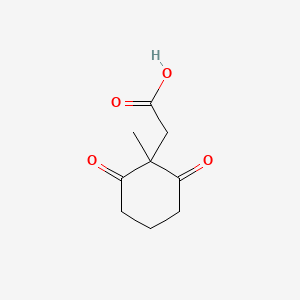
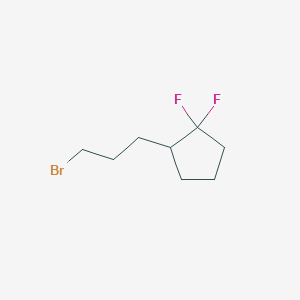
![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)
